molecular formula C11H11BrN2O3 B6629544 1-(2-Bromopyridine-4-carbonyl)pyrrolidine-3-carboxylic acid

1-(2-Bromopyridine-4-carbonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B6629544
M. Wt: 299.12 g/mol
InChI Key: PDDUHBJUEHKWIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromopyridine-4-carbonyl)pyrrolidine-3-carboxylic acid, also known as BPCPC, is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in biochemical and physiological studies. In

Mechanism of Action

1-(2-Bromopyridine-4-carbonyl)pyrrolidine-3-carboxylic acid acts as a positive allosteric modulator of the GABA-B receptor, enhancing the inhibitory effects of GABA on neurotransmitter release. This leads to a decrease in neuronal excitability and a reduction in the release of excitatory neurotransmitters such as glutamate. This compound also modulates the activity of voltage-gated calcium channels, which can further reduce neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound enhances the inhibitory effects of GABA on neurotransmitter release in a concentration-dependent manner. This compound has also been shown to reduce the frequency and amplitude of spontaneous excitatory postsynaptic currents in hippocampal neurons. In vivo studies have demonstrated that this compound can reduce seizure activity in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

1-(2-Bromopyridine-4-carbonyl)pyrrolidine-3-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high affinity for the GABA-B receptor. However, there are also limitations to using this compound in lab experiments. Its effects on other neurotransmitter systems are not well understood, and it may have off-target effects on other ion channels.

Future Directions

There are several future directions for research on 1-(2-Bromopyridine-4-carbonyl)pyrrolidine-3-carboxylic acid. One potential direction is the development of new drugs based on the structure of this compound for the treatment of neurological disorders. Another direction is the investigation of the effects of this compound on other neurotransmitter systems and ion channels. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications.
In conclusion, this compound is a chemical compound with potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. Its ability to modulate the activity of the GABA-B receptor and voltage-gated calcium channels makes it a potential candidate for the development of new drugs for the treatment of neurological disorders. However, further research is needed to fully understand the effects of this compound and its potential therapeutic applications.

Synthesis Methods

1-(2-Bromopyridine-4-carbonyl)pyrrolidine-3-carboxylic acid can be synthesized using various methods, including the reaction of 2-bromopyridine-4-carboxylic acid with pyrrolidine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

1-(2-Bromopyridine-4-carbonyl)pyrrolidine-3-carboxylic acid has potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. This compound has been shown to have an affinity for the GABA-B receptor, which is involved in the regulation of neurotransmitter release. This compound has also been shown to modulate the activity of voltage-gated calcium channels, which are important in neuronal signaling. These properties make this compound a potential candidate for the development of new drugs for the treatment of neurological disorders such as epilepsy and anxiety.

Properties

IUPAC Name

1-(2-bromopyridine-4-carbonyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O3/c12-9-5-7(1-3-13-9)10(15)14-4-2-8(6-14)11(16)17/h1,3,5,8H,2,4,6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDUHBJUEHKWIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C(=O)C2=CC(=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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